molecular formula C11H15BrO3 B8481562 2-Bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene

2-Bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene

Cat. No.: B8481562
M. Wt: 275.14 g/mol
InChI Key: OKEFZJXAJUFVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene is a useful research compound. Its molecular formula is C11H15BrO3 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

2-bromo-1-(2,2-dimethoxyethoxy)-4-methylbenzene

InChI

InChI=1S/C11H15BrO3/c1-8-4-5-10(9(12)6-8)15-7-11(13-2)14-3/h4-6,11H,7H2,1-3H3

InChI Key

OKEFZJXAJUFVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(OC)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L round bottom flask was cooled to 0° C. a solution of 2-bromo-4-methylphenol (25 g, 133.66 mmol) in anhydrous DMF (940 ml). Then NaH (10.7 g 60% in mineral oil, 267.3 mmol) was slowly added in small portions and the reaction was warmed to room temperature (approx. 0.5 h) after which 2-bromo-1,1-dimethoxy ethane (31.6 ml, 267.4 mmol) was added. The reaction was warmed to room temperature for 3 h and then to 100° C. for 4 h. The reaction was cooled, pass through a silica plug, and concentrated. The brown mixture was diluted with EtOAc, passed through a silica plug again to remove brown solids and concentrated to 24.0 g (65%) amber colored oil: 1H NMR (300 MHz, DMSO-d6): δ 2.23 (3H, s), 3.37 (6H, s), 4.00 (2H, d, J=5.2 Hz), 4.68 (1H, t, J=5.2 Hz), 7.03 (1H, d, J=8.4 Hz), 7.12 (1H, dd, J=8.4 Hz, 1.7 Hz), 7.40 (1H, d, J=1.7 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
940 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
31.6 mL
Type
reactant
Reaction Step Three

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